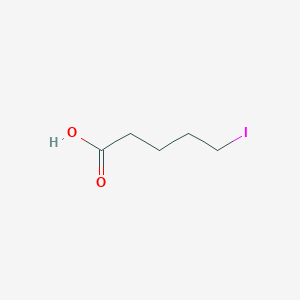

5-Iodopentanoic acid

Description

Contextual Significance within Halogenated Carboxylic Acid Chemistry

5-Iodopentanoic acid is a halogenated carboxylic acid, a class of organic compounds characterized by a carboxyl functional group and a halogen atom. byjus.com Within this family, the identity of the halogen significantly influences the compound's properties and reactivity. The presence of an iodine atom at the terminal (5th) position of the pentanoic acid chain gives this compound distinct characteristics. smolecule.com The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making the iodine atom a good leaving group in nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in organic synthesis. acs.org

The polarity of the carbon-halogen bond and the leaving group ability of the halide are critical factors in the reactivity of halogenated compounds. acs.org In comparison to its lighter halogen counterparts, such as 5-chloropentanoic acid and 5-bromopentanoic acid, this compound is generally more reactive in nucleophilic substitution reactions due to the lower bond dissociation energy of the C-I bond. wikipedia.org This enhanced reactivity makes it a valuable intermediate for introducing a five-carbon chain with a terminal functional group into a target molecule. smolecule.com

Overview of Key Research Areas

The unique chemical properties of this compound have led to its application in several key areas of academic research. Its primary role is as a chemical intermediate in organic synthesis. smolecule.com The reactivity of the C-I bond allows for the straightforward introduction of various functionalities at the terminal position of the pentanoic acid chain through reactions with a wide range of nucleophiles. smolecule.comresearchgate.net

A significant and specialized application of this compound is in the field of radiolabeling for medical imaging. longdom.org Radioiodinated pharmaceuticals are crucial tracers in techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govkcl.ac.uk The development of novel radiolabeled compounds is an active area of research, and this compound can serve as a precursor for the synthesis of these imaging agents. longdom.orgnih.gov The ability to incorporate a radioactive iodine isotope (such as ¹²³I, ¹²⁴I, or ¹³¹I) into a molecule via a synthetic route involving an iodinated precursor like this compound is a key strategy in designing new diagnostic and therapeutic agents. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFGSILNBZJPFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodopentanoic Acid

Nucleophilic Substitution Approaches

Nucleophilic substitution stands as a prominent method for the synthesis of 5-iodopentanoic acid. This approach typically involves the displacement of a leaving group on a pentanoic acid derivative by an iodide nucleophile.

Conversion from Halogenated Pentanoic Acid Precursors

A common and effective strategy for synthesizing this compound is through the Finkelstein reaction. wikipedia.org This SN2 reaction involves the exchange of a halogen atom, where an alkyl chloride or bromide is converted to an alkyl iodide. wikipedia.org The reaction is driven to completion by the use of a solvent in which the newly formed sodium halide (NaCl or NaBr) is insoluble, effectively removing it from the equilibrium. wikipedia.org

For instance, 5-bromopentanoic acid can be converted to this compound by treatment with sodium iodide in a suitable solvent like acetone. wikipedia.orgsmolecule.com Similarly, 5-chloropentanoic acid can undergo this transformation. A study detailed the synthesis of this compound by refluxing a solution of 5-chloropentanoic acid with sodium iodide in methyl ethyl ketone for 20 hours. clockss.org The reaction mixture was then processed to isolate the desired product. clockss.org The choice of solvent is crucial; polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often employed. wikipedia.org

The reactivity of the starting alkyl halide is a key factor, with primary halides generally reacting more readily than secondary halides. wikipedia.org Tertiary, vinyl, and aryl halides are typically unreactive under these conditions. wikipedia.org

Table 1: Nucleophilic Substitution Reactions for this compound Synthesis

| Precursor | Reagent | Solvent | Conditions | Product | Reference |

| 5-Bromopentanoic acid | Sodium Iodide | Acetone | Not specified | This compound | wikipedia.orgsmolecule.com |

| 5-Chloropentanoic acid | Sodium Iodide | Methyl ethyl ketone | Reflux, 20 h | This compound | clockss.org |

| (S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-tosyloxypentanoate | Sodium Iodide | Acetone | 60 °C, 3.5 h | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-iodopentanoate | nih.gov |

Halogenation Strategies

Direct halogenation of pentanoic acid to introduce an iodine atom at the 5-position can be a challenging route due to the potential for multiple halogenation products and lack of regioselectivity. However, specific methods for the decarboxylative halogenation of carboxylic acids exist, such as the Hunsdiecker reaction, which converts silver carboxylates to organic halides. acs.org While effective for many aliphatic acids, aromatic carboxylic acids have historically been poor substrates for this reaction. acs.org

Oxidative Synthetic Routes

Oxidative methods can also be employed for the synthesis of iodinated compounds. smolecule.com One such approach involves the oxidation of cyclopentanone (B42830) with hydrogen peroxide to form a hydroperoxide, which is then decomposed in the presence of a copper salt and an alkali bromide to yield 5-bromopentanoic acid. chemicalbook.com This bromo-intermediate can then be converted to this compound via nucleophilic substitution as described previously.

Another oxidative strategy involves the decarboxylative iodination of carboxylic acids. Recent advancements have led to transition-metal-free methods for the preparation of aryl iodides from benzoic acids and molecular iodine. acs.org These methods address some of the limitations of the classical Hunsdiecker reaction, such as poor selectivity and the need for stoichiometric silver salts. acs.org

Lactone Ring-Opening Transformations

The ring-opening of lactones provides another viable pathway to this compound. This method involves the cleavage of the cyclic ester bond and the introduction of an iodine atom.

Reactions Involving Hydriodic Acid with Lactone Precursors

The reaction of δ-valerolactone with hydriodic acid (HI) is a direct method for the synthesis of this compound. Studies have shown that δ-valerolactone affords this compound in high yield (97%) when treated with 57% hydriodic acid at 125°C for 1 to 4 hours. cdnsciencepub.com This ring-opening is part of a broader trend where the equilibrium between lactones and their corresponding iodoacids shifts towards the acid with increasing carbon chain length. cdnsciencepub.comcdnsciencepub.com

The reaction of γ-lactones with hydriodic acid can also lead to the formation of iodoalkanoic acids. For example, γ-valerolactone yields 4-iodopentanoic acid. cdnsciencepub.comcdnsciencepub.com However, with longer chain γ-lactones, a mixture of isomeric iodoacids is often formed due to rearrangements. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Table 2: Lactone Ring-Opening for Iodoalkanoic Acid Synthesis

| Lactone Precursor | Reagent | Temperature | Product(s) | Yield | Reference |

| δ-Valerolactone | 57% Hydriodic Acid | 125 °C | This compound | 97% | cdnsciencepub.com |

| γ-Valerolactone | 57% Hydriodic Acid | Not specified | 4-Iodopentanoic acid | Not specified | cdnsciencepub.comcdnsciencepub.com |

Homolytic Functionalization and Radical-Mediated Syntheses

Radical reactions offer an alternative approach to the synthesis of functionalized molecules. The generation of radicals from suitable precursors can lead to the formation of new carbon-halogen bonds. While specific examples for the direct radical-mediated synthesis of this compound are less common in the literature, the principles of radical chemistry are applicable. For instance, radical addition reactions to alkenes or the use of radical precursors like those in the Barton decarboxylation could potentially be adapted for this purpose. acs.org A stereospecific synthesis of a cyclic tetrapeptide has been described that utilized a (S)-2-amino-5-iodopentanoic acid containing precursor, which was formed through a free radical homologation process. researchgate.netresearchgate.net

Stereoselective Synthesis of this compound Derivatives

The creation of specific stereoisomers of this compound derivatives is critical, particularly when these molecules are intended for biologically active compounds. Research has demonstrated methods for producing chiral amino acid derivatives.

A key example is the synthesis of protected (S)-2-amino-5-iodopentanoic acid. This compound serves as a vital building block in the total synthesis of complex natural products like the cyclic tetrapeptide chlamydocin. researchgate.net One approach involves starting from a precursor with a pre-existing chiral center, such as L-homoserine. The synthesis of (S)-2-Benzyloxycarbonylamino-5-iodopentanoic Acid Benzyl (B1604629) Ester, for instance, starts from a protected L-homoserine derivative. The hydroxyl group is converted to an iodide using a combination of iodine, triphenylphosphine, and imidazole (B134444) in tetrahydrofuran (B95107) (THF). sci-hub.st This method preserves the stereochemistry at the alpha-carbon.

Another significant application of stereoselective synthesis is in the creation of peptide chains where (S)-2-amino-5-iodopentanoic acid is incorporated as a residue. researchgate.netwhiterose.ac.uk The synthesis of these derivatives must be carefully managed to prevent side reactions, such as intramolecular cyclization where the amino group might displace the iodide. whiterose.ac.uk The choice of protecting groups is therefore intrinsically linked to the success of the stereoselective synthesis.

Table 1: Stereoselective Synthesis of a this compound Derivative

| Starting Material | Target Compound | Key Reagents | Outcome | Reference |

| (S)-2-Benzyloxycarbonylamino-5-hydroxypentanoic acid benzyl ester | (S)-2-Benzyloxycarbonylamino-5-iodopentanoic acid benzyl ester | Iodine (I₂), Triphenylphosphine (Ph₃P), Imidazole | Successful conversion of the hydroxyl group to an iodide while retaining the (S)-stereochemistry. | sci-hub.st |

| Protected (S)-2-amino-5-hydroxypentanoic acid | Protected (S)-2-amino-5-iodopentanoic acid | Not specified | Used as a precursor for homolytic homologation in the synthesis of (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (AOE). | researchgate.net |

Protective Group Chemistry in this compound Synthesis

Protective group chemistry is a fundamental tool in the synthesis of this compound and its derivatives. It involves the temporary blockade of reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. researchgate.net This is particularly important for bifunctional molecules like this compound, which contains both a carboxylic acid and an alkyl iodide, and for its amino acid derivatives, which also possess an amino group. whiterose.ac.uklibretexts.org

The carboxylic acid group in this compound is acidic and can interfere with a variety of reactions, especially those involving basic or nucleophilic reagents. libretexts.org Therefore, it is often necessary to protect it as an ester.

Common strategies for carboxylic acid protection include the formation of:

Methyl or Ethyl Esters : These are simple esters that can be removed by acid or base-catalyzed hydrolysis. researchgate.net

Benzyl (Bn) Esters : Benzyl esters are particularly useful as they can be removed under neutral conditions by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a method that does not affect most other functional groups, although it is incompatible with the iodo group in this compound if deprotection is not the final step. libretexts.orgiris-biotech.de The synthesis of (S)-2-Benzyloxycarbonylamino-5-iodopentanoic acid benzyl ester is an example where the carboxyl group is protected as a benzyl ester. sci-hub.st

tert-Butyl (tBu) Esters : These are stable to many reagents but can be readily cleaved with strong acids like trifluoroacetic acid (TFA). libretexts.orgiris-biotech.de

Silyl (B83357) Esters : Trimethylsilyl (B98337) (TMS) esters have been used to protect carboxylic acids during reactions like hydroboration. researchgate.net They are formed by treating the carboxylic acid with a silyl halide, such as trimethylsilyl chloride (Me₃SiCl), and are easily cleaved by mild aqueous acid. libretexts.orgresearchgate.net

Table 2: Carboxylic Acid Protecting Groups

| Protecting Group | Introduction Method | Cleavage Method | Key Features | Reference |

| Benzyl (Bn) | Reaction with benzyl alcohol | Catalytic Hydrogenolysis | Removed under neutral conditions. | sci-hub.stlibretexts.org |

| tert-Butyl (tBu) | Reaction with isobutylene | Treatment with acid (e.g., TFA) | Stable to base and nucleophiles. | libretexts.orgiris-biotech.de |

| Trimethylsilyl (TMS) | Reaction with Me₃SiCl | Mild aqueous acid | Allows for transformations like hydroboration on other parts of the molecule. | researchgate.net |

When synthesizing amino acid derivatives of this compound, such as (S)-2-amino-5-iodopentanoic acid, the amino group must also be protected. researchgate.netwhiterose.ac.uk The protection of the amino group is essential to prevent it from acting as a nucleophile, which could lead to unwanted side reactions like self-polymerization or intramolecular cyclization to form a pyrrolidine (B122466) ring. whiterose.ac.uk

Common amino protecting groups used in peptide synthesis and relevant to these derivatives include:

Benzyloxycarbonyl (Z or Cbz) : Introduced using benzyl chloroformate, the Cbz group is stable to a range of conditions but can be removed by catalytic hydrogenolysis or strong acids. sci-hub.st

Fluorenylmethyloxycarbonyl (Fmoc) : This group is widely used in modern solid-phase peptide synthesis. It is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent. iris-biotech.de This orthogonality with acid-labile protecting groups (like tBu) is a significant advantage. iris-biotech.de

Butoxycarbonyl (Boc) : The Boc group is another cornerstone of peptide chemistry, introduced using di-tert-butyl dicarbonate. It is stable to basic conditions but is cleaved by acids like TFA. iris-biotech.de

Chemical Reactivity and Mechanistic Studies of 5 Iodopentanoic Acid

Reactions Involving the Carboxyl Functional Group

The carboxyl group (-COOH) of 5-iodopentanoic acid undergoes reactions typical of aliphatic carboxylic acids. jackwestin.comnoaa.gov These transformations generally involve nucleophilic acyl substitution, where the hydroxyl portion of the carboxyl group is replaced by another nucleophile. libretexts.org

Key reactions include:

Esterification: In the presence of an acid catalyst, this compound reacts with alcohols to form esters. This reaction, known as Fischer esterification, is an equilibrium process where the alcohol acts as a nucleophile. libretexts.org

Amide Formation: The direct reaction with an amine is often challenging as the basic amine deprotonates the carboxylic acid to form an unreactive carboxylate salt. However, upon heating above 100°C, the ammonium (B1175870) carboxylate salt can dehydrate to form the corresponding amide. libretexts.org Alternatively, activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate amide bond formation under milder conditions. libretexts.org

Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts this compound into its more reactive derivative, 5-iodopentanoyl chloride. libretexts.orglibretexts.org In this reaction, the hydroxyl group is transformed into a better leaving group, which is subsequently displaced by a chloride ion. libretexts.org

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carboxylic acid group to a primary alcohol, yielding 5-iodopentan-1-ol.

These reactions are fundamental in modifying the carboxyl end of the molecule, allowing for its incorporation into more complex structures while leaving the carbon-iodine bond available for subsequent transformations.

Table 1: Common Reactions of the Carboxyl Group in this compound

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (e.g., RNH₂), Heat or DCC | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |

Transformations at the Carbon-Iodine Bond

The bond between carbon and iodine in this compound is the most reactive site on the alkyl chain. Iodine is an excellent leaving group due to the large size of the iodide ion and the polarizability of the C-I bond, making the terminal carbon atom electrophilic and susceptible to attack. csbsju.edu

The primary carbon bearing the iodine atom is highly susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. This pathway involves the backside attack of a nucleophile, leading to the displacement of the iodide ion and an inversion of configuration if the carbon were chiral. libretexts.org A wide array of nucleophiles can be employed to replace the iodine atom, leading to a variety of functionalized pentanoic acid derivatives.

Common nucleophiles and their corresponding products include:

Hydroxide (OH⁻): Forms 5-hydroxypentanoic acid.

Cyanide (CN⁻): Yields 6-cyanohexanoic acid (after hydrolysis of the nitrile).

Azide (B81097) (N₃⁻): Produces 5-azidopentanoic acid. smolecule.com

Amines (RNH₂): Leads to N-substituted 5-aminopentanoic acids.

The efficiency of these reactions is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction temperature.

The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators (like AIBN) or light, generating a primary alkyl radical. youtube.com This reactive intermediate can participate in various bond-forming reactions. libretexts.org

A key reaction in this class is radical cyclization. The generated radical at the C-5 position can attack an internal double or triple bond if one is present elsewhere in the molecule. thieme-connect.de More commonly, tributyltin hydride (Bu₃SnH) is used to mediate dehalogenation, replacing the iodine with a hydrogen atom via a radical chain mechanism. libretexts.org

Decarboxylative reactions, such as the Hunsdiecker reaction, typically involve the silver salt of the carboxylic acid. acs.org However, modern methods have been developed that can achieve similar transformations under different conditions, often involving radical intermediates. nih.gov

Intramolecular Rearrangements and Isomerization Processes

The most significant intramolecular process for this compound is its cyclization to form a lactone. This is not a rearrangement of the carbon skeleton but rather an intramolecular nucleophilic substitution. Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate ion. This carboxylate is an effective internal nucleophile that can attack the electrophilic C-5 carbon, displacing the iodide ion to form δ-valerolactone, a stable six-membered ring. frontiersin.org This reaction is a classic example of neighboring group participation.

The rate of this cyclization is highly dependent on the reaction conditions, particularly the pH, as the carboxylate form is necessary for the nucleophilic attack.

Equilibrium Studies in Iodoacid-Lactone Interconversions

The interconversion between a haloacid and its corresponding lactone is a reversible, pH-dependent equilibrium process. nih.govresearchgate.net For this compound, the equilibrium lies between the open-chain iodoacid and the cyclic δ-valerolactone.

I- (CH₂)₄-COOH ⇌ δ-valerolactone + HI

Detailed equilibrium studies on analogous hydroxyacid-lactone systems provide insight into this process. nih.govresearchgate.net

Under acidic conditions (low pH): The equilibrium tends to favor the open-chain acid form. The carboxyl group is protonated and thus a poor nucleophile, slowing the rate of lactonization. nih.gov

Under neutral or basic conditions (higher pH): The equilibrium shifts significantly toward the lactone. researchgate.net The deprotonated carboxylate is a much stronger nucleophile, promoting rapid and often irreversible cyclization as the stable lactone is formed. nih.gov

Studies on similar compounds have shown that at pH values above 6, the equilibrium can greatly favor the formation of the cyclic product. nih.gov The kinetics of this interconversion are influenced by pH, temperature, and buffer concentration. nih.gov

Table 2: Influence of pH on Hydroxy Acid-Lactone Equilibrium (Illustrative Data for a Statin)

| Condition | Favored Species | Rationale |

|---|---|---|

| Mildly Acidic (pH < 6) | Hydroxy Acid (Equilibrium established) | Carboxyl group is protonated, reducing its nucleophilicity. |

| Basic (pH > 6) | Hydroxy Acid (Lactone hydrolysis favored) | Base-catalyzed hydrolysis of the lactone is rapid and irreversible. |

Acid-Base Properties and Their Influence on Reactivity

This compound is a weak acid, with its acidity stemming from the dissociation of the proton from the carboxyl group.

I-(CH₂)₄-COOH + H₂O ⇌ I-(CH₂)₄-COO⁻ + H₃O⁺

The acid dissociation constant (pKa) is a critical parameter that influences the molecule's reactivity. The presence of the electronegative iodine atom at the 5-position has a minor electron-withdrawing inductive effect, which can slightly increase the acidity (lower the pKa) compared to unsubstituted pentanoic acid (valeric acid).

pKa of Pentanoic Acid: Approximately 4.82.

pKa of this compound: Expected to be slightly lower than 4.82.

This acid-base equilibrium is central to its chemistry:

Reactivity of the Carboxyl Group: In acidic or neutral solutions, the group exists primarily as -COOH, which is electrophilic at the carbonyl carbon. Under basic conditions, it exists as the carboxylate anion (-COO⁻), which is nucleophilic and generally unreactive toward nucleophilic acyl substitution but highly reactive in intramolecular cyclization. jackwestin.com

Theoretical and Computational Investigations of Reaction Mechanisms

While specific theoretical and computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, significant insights can be drawn from computational investigations of analogous chemical transformations. The primary reaction pathway of interest for this compound is its intramolecular cyclization to form δ-valerolactone, a process that falls under the broader category of haloalkanoic acid lactonization. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of similar reactions, providing a framework for understanding the reactivity of this compound.

Theoretical studies on the lactonization of haloalkanoic acids generally point towards a concerted or stepwise nucleophilic substitution (SN2) type mechanism. In the case of this compound, the carboxylate group acts as an intramolecular nucleophile, attacking the carbon atom bearing the iodine atom, which serves as the leaving group.

Computational models of analogous systems, such as the formation of α-lactones from α-halocarboxylates, have been investigated using ab initio molecular orbital calculations. These studies reveal that the transition state involves significant charge separation, with a partial positive charge developing on the α-carbon as the carbon-halogen bond breaks and the carbon-oxygen bond forms. The energy barrier for this process is influenced by the nature of the halogen leaving group, with iodide being a better leaving group than chloride or bromide, and by the solvent environment.

Furthermore, DFT calculations have been employed to study the mechanism of iodolactonization of unsaturated carboxylic acids. While this reaction involves the addition of iodine across a double bond, the subsequent intramolecular cyclization of the resulting iodonium (B1229267) ion by the carboxylate group shares mechanistic features with the cyclization of this compound. These studies have explored the geometry of the transition states and the potential for concerted versus stepwise pathways. For instance, an alternative to the traditional two-step mechanism, a concerted nucleophile-assisted alkene activation (NAAA) mechanism has been proposed and investigated computationally.

A theoretical study on the formation of γ-butyrolactone from haloacetates provides further analogous data. This research utilized computational analysis to understand the charge distribution in the reactants, which influences their reactivity. Such computational approaches allow for the prediction of reaction feasibility and selectivity.

The following table summarizes findings from theoretical and computational studies on reactions analogous to the cyclization of this compound. It is important to note that these data are for related systems and serve to provide a theoretical context for the reactivity of this compound.

| Modeled Reaction | Computational Method | Key Findings |

| Formation of α-lactone from α-chloroacetate | Ab initio MO | The transition structure is essentially planar with partial ring closure and significant charge separation. The calculated activation enthalpy (ΔH‡) in water is 112 kJ mol-1. rsc.org |

| Iodolactonization catalyzed by a tri-Zn complex | DFT | A halogen-bonding network involving the iodine source (NIS) and an added I2 molecule activates the substrate in the transition state. researchgate.net |

| Halolactonization of alkenoic acids | Ab initio metadynamics | Supports a concerted nucleophile-assisted alkene activation (NAAA) mechanism over a stepwise pathway involving a stable ionic intermediate. nih.gov |

| Formation of γ-butyrolactone from haloacetates | Mulliken population analysis | The formation of γ-butyrolactone is most favorable with iodoacetate compared to bromoacetate (B1195939) and chloroacetate, based on charge distribution analysis. researchgate.net |

Derivatization and Analog Synthesis of 5 Iodopentanoic Acid

Ester and Amide Derivatives

The carboxyl group of 5-iodopentanoic acid is readily derivatized to form esters and amides through standard condensation reactions. These reactions typically involve the activation of the carboxylic acid, for example by converting it to an acyl chloride, followed by reaction with an alcohol or an amine.

Esterification: Ester derivatives, such as ethyl 5-iodopentanoate, are commonly synthesized for applications where protecting the carboxylic acid or modifying its solubility is required. chemsrc.com A general method for esterification involves reacting this compound with an alcohol (e.g., ethanol) in the presence of an acid catalyst. Another approach involves the use of trimethylsilyl (B98337) esters, which can serve as protecting groups for the carboxylic acid during other chemical transformations. researchgate.net

Amidation: Amide derivatives are synthesized by coupling this compound with a primary or secondary amine. The reaction is often facilitated by a coupling agent or by first converting the acid to a more reactive species like 5-iodopentanoyl chloride. For instance, 5-iodovaleric acid (a common synonym for this compound) has been converted to its acid chloride and subsequently reacted with the primary amino group of N-aminomesopurinimide to form a stable amide linkage. cyberleninka.ru This acid-amine condensation is a fundamental method for preparing various amide derivatives. mdpi.comgoogle.com

The table below summarizes examples of ester and amide derivatives synthesized from this compound and related precursors.

| Derivative Type | Example Compound | Precursors | Reaction Type |

| Ester | Ethyl 5-iodopentanoate | This compound, Ethanol | Fischer Esterification |

| Ester | Trimethylsilyl 5-iodopentanoate | This compound, Trimethylsilyl chloride | Silylation |

| Amide | N-(substituted)-5-iodopentanamide | 5-Iodopentanoyl chloride, Amine | Acylation |

| Amide | Mesopurpurinimide-5-iodovaleramide conjugate | 5-Iodovaleric acid chloride, N-aminomesopurinimide | Acylation |

Functionalized Amino Acid Derivatives

The structure of this compound can be incorporated into amino acid frameworks to create novel, non-standard amino acids. These functionalized derivatives are of interest in peptidomimetics and for introducing specific functionalities into peptides. ucl.ac.uk The synthesis can involve either building an amino acid from a this compound scaffold or attaching the iodopentanoyl chain to an existing amino acid.

The synthesis of iodinated amino acids is a key process in both chemical biology and physiological contexts. While not starting from this compound, the principles of iodinating organic molecules are relevant. In biological systems, iodinated amino acids are famously produced in the thyroid gland. uomustansiriyah.edu.iq Tyrosine residues within the protein thyroglobulin are iodinated by the enzyme thyroperoxidase to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). uomustansiriyah.edu.iqoncohemakey.com These iodinated tyrosines are the direct precursors to the thyroid hormones T3 and T4. oncohemakey.com

In synthetic chemistry, iodinated amino acid precursors can be prepared through various routes. One method involves the direct iodination of an aromatic ring within an amino acid, such as the synthesis of 3,5-diiodo-L-tyrosine methyl ester from L-tyrosine methyl ester using N-iodosuccinimide. cyberleninka.ru Another strategy is to use an iodo-containing building block, like this compound, and couple it to the amino group of an amino acid or its ester, forming an N-acyl amino acid derivative. This approach leverages the reactivity of both the iodoalkane and the amino acid.

The table below details examples of synthetic strategies for creating iodinated amino acid derivatives.

| Derivative | Synthesis Strategy | Reagents |

| 3,5-diiodo-L-tyrosine methyl ester | Direct iodination of tyrosine derivative | L-tyrosine methyl ester, N-Iodosuccinimide (NIS), Trifluoroacetic acid |

| N-(5-iodopentanoyl) amino acid | Acylation of an amino acid | This compound, Amino acid ester, Coupling agent (e.g., DCC) |

Modified Pentanoic Acid Structures

The carbon chain of this compound can be chemically altered to introduce different functional groups, leading to a variety of modified pentanoic acid analogs. The terminal iodine is an excellent leaving group, making it susceptible to nucleophilic substitution by a wide range of nucleophiles.

A prominent example of a modified pentanoic acid structure is 5-azidopentanoic acid. This compound is a valuable bifunctional linker in bioorthogonal chemistry, featuring a terminal azide (B81097) group for "click" reactions (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition) and a carboxylic acid for conjugation to other molecules. chembk.com

The synthesis of 5-azidopentanoic acid is typically achieved via a nucleophilic substitution reaction where the iodide in this compound is displaced by an azide ion. chembk.com This reaction is analogous to the Finkelstein reaction, where one halogen is replaced by another, but here the nucleophile is the azide anion (N₃⁻), usually from a source like sodium azide. The reaction is efficient due to the excellent leaving group ability of iodide.

| Compound Name | Chemical Formula | Key Functional Groups | Synthetic Precursor | Typical Reagent |

| 5-Azidopentanoic Acid | C₅H₉N₃O₂ | Azide (-N₃), Carboxylic Acid (-COOH) | This compound or 5-Bromopentanoic acid | Sodium Azide (NaN₃) |

Synthesis of Other Haloalkanoic Acid Homologs and Isomers

This compound belongs to the broader class of haloalkanoic acids. Its homologs (compounds with different carbon chain lengths but the same functional groups) and isomers (compounds with the same formula but different structures) are also important synthetic intermediates.

Homologs: Longer-chain ω-iodoalkanoic acids can be synthesized using methods analogous to those for this compound, often starting from the corresponding bromo- or chloro-alkanoic acid and performing a Finkelstein reaction with sodium iodide. For example, ω-iodoacids can be generated from ω-bromoacids with high efficiency. ucl.ac.uk

Isomers: The synthesis of positional isomers of iodoalkanoic acids can be more complex. While this compound has the iodine at the terminal (ω) position, isomers like 4-iodopentanoic acid, 3-iodopentanoic acid nih.gov, and 2-iodopentanoic acid exist. A notable synthetic route to various positional isomers involves the ring-opening of lactones with hydrogen halides. cdnsciencepub.com For example, the reaction of γ-valerolactone with hydriodic acid yields 4-iodopentanoic acid as the primary product. cdnsciencepub.com For longer chain lactones, this reaction often produces a mixture of isomeric haloalkanoic acids. For instance, reacting γ-nonanolactone with hydrobromic acid results in a mixture of 4-, 5-, 6-, 7-, and 8-bromononanoic acids, demonstrating significant halogen scrambling along the alkyl chain. cdnsciencepub.com A similar isomerization pattern is observed with hydriodic acid, providing a pathway to a variety of iodoalkanoic acid isomers. cdnsciencepub.com

The table below lists some homologs and isomers of this compound.

| Compound Type | Compound Name | Chemical Formula | Note |

| Isomer | 4-Iodopentanoic acid | C₅H₉IO₂ | Positional isomer |

| Isomer | 3-Iodopentanoic acid | C₅H₉IO₂ | Positional isomer |

| Homolog | 6-Iodohexanoic acid | C₆H₁₁IO₂ | Higher homolog (+1 CH₂) |

| Homolog | 11-Iodoundecanoic acid | C₁₁H₂₁IO₂ | Higher homolog (+6 CH₂) |

| Homolog | 4-Iodobutanoic acid | C₄H₇IO₂ | Lower homolog (-1 CH₂) |

Applications in Advanced Chemical and Biochemical Research

5-Iodopentanoic Acid as a Synthetic Building Block

The dual functionality of this compound makes it a useful building block in organic synthesis. The carboxylic acid group allows for standard amide bond formations and esterifications, while the iodo group provides a reactive site for nucleophilic substitution and carbon-carbon bond-forming reactions.

In the realm of complex molecule synthesis, derivatives of this compound are instrumental. For instance, protected forms like (S)-2-amino-5-iodopentanoic acid have been utilized as precursors in the stereospecific synthesis of complex amino acids. psu.eduresearchgate.net One notable example is the synthesis of (2S,9S)-2-Amino-8-oxo-9,1O-epoxydecanoic acid (AOE), a component of the cyclic tetrapeptide family that includes the biologically active compound chlamydocin. psu.eduresearchgate.net The synthesis involves a free-radical homologation from the protected (S)-2-amino-5-iodopentanoic acid. psu.eduresearchgate.net Researchers have noted a preference for using (S)-2-amino-5-chloropentanoic acid over the iodo- a anologue in some multi-step syntheses to prevent unwanted intramolecular cyclization where the primary amine displaces the iodide. whiterose.ac.uk

This compound and its esters serve as precursors for a variety of organic transformations. The carbon-iodine bond is readily cleaved or substituted, making it a key reactant in coupling and modification reactions.

One common transformation is nucleophilic substitution, where the iodide is displaced by another group. For example, treatment with sodium azide (B81097) converts the iodo- group to an azido- group, forming 5-azidopentanoic acid, a useful intermediate for creating fluorescent dyes and other bioactive molecules through reactions like cycloadditions. chembk.com Similarly, its ester, ethyl 5-iodopentanoate, can be prepared from the corresponding bromide and used to form zinc reagents for subsequent Fukuyama coupling reactions. acs.org

The compound also participates in reactions involving hydriodic acid, where it can be formed from the ring-opening of δ-valerolactone. cdnsciencepub.com Studies have shown that in the equilibrium between γ- and δ-lactones and their corresponding iodoacids, the proportion of iodoacid increases with the length of the carbon chain. cdnsciencepub.com For instance, reacting δ-valerolactone with hydriodic acid yields this compound in high purity. cdnsciencepub.com

Table 1: Examples of Organic Transformations Involving this compound Derivatives

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 5-Bromopentanoic acid | Sodium Iodide (NaI) | This compound | Finkelstein Reaction (Nucleophilic Substitution) |

| δ-Valerolactone | Hydriodic Acid (HI) | This compound | Ring-Opening |

| This compound | Sodium Azide (NaN₃) | 5-Azidopentanoic acid | Nucleophilic Substitution |

| Ethyl 5-bromopentanoate | Sodium Iodide (NaI) | Ethyl 5-iodopentanoate | Nucleophilic Substitution |

| (S)-2-amino-5-hydroxypentanoic acid derivative (alcohol) | PPh₃/I₂/imidazole (B134444) | (S)-tert-butyl 2-(tert-butoxycarbonylamino)-5-iodopentanoate | Iodination (from alcohol) |

Role in the Synthesis of Biologically Active Research Compounds

This compound is a key building block in the synthesis of various compounds used for biological research. Its ability to act as a linker allows for its incorporation into larger, more complex structures with specific biological targets.

It has been instrumental in the synthesis of inhibitors for enzymes like histone deacetylases (HDACs). researchgate.net For example, a stereospecific synthesis of the cyclic tetrapeptide chlamydocin, a natural product with cytotoxic properties, was achieved using a (S)-2-amino-5-iodopentanoic acid-containing cyclic tetrapeptide as a key intermediate. researchgate.net Furthermore, derivatives of this compound are used to create glutamine mimics for incorporation into phosphopeptides that target the SH2 domain of STAT3, a protein involved in cancer signaling pathways. nih.gov In this context, the iodo-derivative serves as a precursor to introduce other functionalities, such as an amino group, to mimic the side chain of glutamine. nih.gov

Development of Biochemical Probes and Markers

The reactivity of the iodo- group makes this compound and its derivatives suitable for developing biochemical probes. These probes can be used to label and track biological molecules or to investigate cellular processes. For instance, the conversion of this compound to 5-azidopentanoic acid provides a molecule with a terminal azide group. chembk.com This azide can be used in "click chemistry," a powerful and specific reaction for attaching probes, such as fluorescent dyes, to biomolecules in complex biological systems. chembk.com

Derivatives are also used to create radiolabeled imaging agents for tumors. The synthesis of ¹⁸F-labeled alanine (B10760859) derivatives as potential tumor imaging agents involves the conversion of a protected alcohol to an iodide using a protected this compound derivative, which is then substituted with the radioactive fluoride. nih.gov Additionally, dye compounds designed to act as pH probes or to specifically label mitochondria for optical imaging can be synthesized using intermediates derived from halogenated pentanoic acids. google.com

Applications in Solid-Phase Synthesis Methodologies, including Peptide Synthesis

This compound derivatives are valuable in solid-phase synthesis, a cornerstone technique for preparing peptides and other oligomers. researchgate.net In this methodology, molecules are built step-by-step on a solid polymer support, or resin.

Specifically, iodo-derivatives of amino acids like glutamic acid (which shares the five-carbon backbone) are used to create unnatural thioether side-chain bridges in cyclic peptides. researchgate.net An efficient approach uses the 5-iodopentanoate homologue derived from Boc-L-Glu-OFm in a combination of solid-phase peptide synthesis and microwave-assisted cyclization. researchgate.net This creates monosulfide bridges that are more stable than the natural disulfide bridges found in cysteine-linked structures, leading to more constrained and degradation-resistant peptides. researchgate.net The synthesis of apicidin, a cyclic tetrapeptide, has also been explored using a this compound-containing cyclic structure on a solid phase. researchgate.net

Contributions to Materials Science Research

While direct applications in bulk materials are less common, the principles of using bifunctional linkers like this compound are central to materials science, particularly in surface modification and the creation of functional polymers. The carboxylic acid end can be anchored to a surface or polymer backbone, while the reactive iodide end can be used to attach other molecules, effectively functionalizing the material.

This approach is analogous to the use of similar bifunctional molecules in creating organized molecular films and conjugated polymers for biosensors and optoelectronic devices. novapublishers.com For example, long-chain derivatives can self-assemble into organized films, and the principles of linking functional groups are used to create conjugated polymers for biosensors. novapublishers.com The ability to form specific linkages, as demonstrated by the reactions of this compound, is a fundamental concept in designing materials with tailored chemical and physical properties.

Chelation Chemistry Research as a Ligand Precursor

This compound serves as a valuable precursor in the synthesis of sophisticated chelating agents, which are molecules designed to bind to metal ions. The functional group versatility of this compound, possessing both a reactive iodo group and a carboxylic acid, allows for its incorporation into larger, multidentate ligand frameworks. These frameworks are engineered to selectively sequester specific metal ions, a process fundamental to various applications, including environmental remediation and the development of new analytical tools.

One notable application is in the creation of tripodal trihydroxamate chelators. umsl.edu In this context, a derivative of this compound, its trimethyl ortho ester, is utilized in the synthesis of a triester intermediate. umsl.eduuky.edu This intermediate is a key building block that is subsequently converted into a trihydroxamate ligand. umsl.eduuky.edu Hydroxamate groups are known for their strong affinity for certain metal ions, particularly iron(III) and aluminum(III).

The research in this area has led to the development of novel di- and tripodal compounds designed for use as chelating agents. umsl.edu These ligands, synthesized using precursors derived from this compound, have been investigated for their efficacy in removing metal ions, such as aluminum, from aqueous solutions. umsl.eduuky.edu The structural design of these ligands, facilitated by the use of building blocks like this compound derivatives, is crucial for achieving high metal binding affinities. umsl.edu

Analytical Methodologies for Research Characterization of 5 Iodopentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 5-Iodopentanoic acid. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a comprehensive picture of the molecule's framework.

In research, this compound can be synthesized from δ-valerolactone. cdnsciencepub.com NMR is then used to confirm that the reaction has proceeded correctly and to verify the structure of the product. ¹H NMR spectra provide information on the hydrogen atoms' chemical environments. The signal for the methylene (B1212753) group (CH₂) adjacent to the iodine atom is significantly deshielded, appearing at a downfield chemical shift. cdnsciencepub.com Similarly, the methylene group adjacent to the carboxyl group is also shifted downfield. The other methylene groups in the alkyl chain appear at more typical upfield locations.

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. This is instrumental in confirming the five-carbon backbone and the positions of the iodo and carboxyl functional groups. cdnsciencepub.com Research studies have utilized ¹³C NMR data as supporting evidence for the structure of iodo-n-alkanoic acids, including this compound. cdnsciencepub.comacs.org

| NMR Application | Information Gained | Typical Observation |

| ¹H NMR | Provides information on the chemical environment of protons. | Signals for four distinct methylene (CH₂) groups, with those adjacent to the iodine and carboxyl groups shifted downfield. cdnsciencepub.com |

| ¹³C NMR | Confirms the carbon skeleton and location of functional groups. | Five distinct carbon signals corresponding to the carboxylic carbon, the iodinated carbon, and the three other methylene carbons. cdnsciencepub.com |

Mass Spectrometry (MS) Techniques for Structural Elucidation

Mass spectrometry is an essential tool for determining the molecular weight of this compound and for gaining insight into its structure through fragmentation patterns. The compound has a molecular formula of C₅H₉IO₂ and a molecular weight of approximately 228.03 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique. In GC-MS analysis, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge (m/z) ratio. For this compound, the mass spectrum will show a molecular ion peak (M⁺) at m/z 228. cdnsciencepub.comrsc.org The spectrum also displays a characteristic fragmentation pattern that helps to confirm the structure.

Key fragmentation peaks observed in the GC-MS analysis of this compound provide structural evidence. rsc.org

| Mass-to-Charge (m/z) | Relative Intensity | Possible Fragment Identity |

|---|---|---|

| 228 | Present | Molecular Ion [M]⁺ |

| 211 | Major Peak | Loss of -OH group |

| 183 | Major Peak | Loss of -COOH group |

| 101 | 100% (Base Peak) | Fragment resulting from cleavage |

| 83 | Major Peak | Fragment resulting from cleavage |

| 55 | Major Peak | Fragment resulting from cleavage |

| 43 | Major Peak | Fragment resulting from cleavage |

Chromatographic Separation Methods for Purity Assessment and Analysis

Chromatographic techniques are vital for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most relevant methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of fatty acids and their derivatives. hplc.eu For this compound, a medium-chain fatty acid, reversed-phase HPLC is a suitable method. hplc.eujasco-global.com This typically involves a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acidic modifier like trifluoroacetic acid (TFA). jasco-global.com

A significant advantage of HPLC for analyzing free fatty acids is that derivatization is often not required. hplc.eu Detection can be achieved using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), particularly if the compound lacks a strong UV chromophore. hplc.eu HPLC is also used in the purification of peptides containing glutamine mimics derived from related amino-5-iodopentanoic acid structures. researchgate.netnih.gov

Gas Chromatography (GC)

Gas chromatography is a high-resolution separation technique well-suited for volatile compounds. cerealsgrains.org While free fatty acids can be analyzed directly, they often produce broad, tailing peaks. To improve chromatographic shape and volatility, carboxylic acids like this compound are frequently converted to more volatile esters, such as methyl esters (Fatty Acid Methyl Esters, or FAMEs), prior to analysis. researchgate.net

The analysis is typically performed using a capillary column with a non-polar or mid-polar stationary phase, such as 5% phenylmethylsilicone. rsc.orgresearchgate.net A Flame Ionization Detector (FID) provides high sensitivity for organic compounds, while coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and definitive identification. rsc.orgresearchgate.net

Spectrophotometric Methods for Characterization

Spectrophotometric methods, including Fourier-Transform Infrared (FT-IR) Spectroscopy, are used to identify the functional groups present in this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations in its chemical bonds. The resulting spectrum shows characteristic absorption bands that correspond to specific functional groups. For this compound, the FT-IR spectrum would be expected to show:

A very broad absorption band for the O-H stretch of the carboxylic acid group.

A sharp, strong absorption for the C=O (carbonyl) stretch of the carboxylic acid.

Absorption bands corresponding to C-H stretches of the alkane backbone.

A band for the C-I stretch, typically found in the lower frequency (fingerprint) region of the spectrum.

Broader studies on related compounds confirm the use of FT-IR spectroscopy for the characterization of products from reactions involving iodoalkanoic acids. rsc.org

Other Advanced Analytical Techniques for Comprehensive Study

Beyond the core methods, other advanced techniques can provide further characterization of this compound.

Elemental Analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and oxygen in a purified sample. acs.org The results are compared against the theoretical values calculated from the molecular formula (C₅H₉IO₂) to confirm the empirical formula and assess sample purity.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that can measure the elemental composition, empirical formula, and chemical state of the elements within a material. rsc.org In a comprehensive study of related reactions, XPS was used to analyze the resulting products, demonstrating its applicability for probing the chemical environment of the iodine and other atoms in this compound. rsc.org

Role in Broader Biochemical Research Investigations Excluding Clinical Applications

Investigation of Halogenated Compounds within Model Biological Systems

Halogenated organic compounds, both natural and synthetic, are of significant interest in biochemistry due to their diverse biological activities. While there is no specific research detailing the use of 5-iodopentanoic acid in this context, one could hypothesize its utility as a model substrate. Researchers often use simpler, structurally defined halogenated molecules to probe the mechanisms of dehalogenating enzymes or to understand the general biological fate of compounds containing carbon-halogen bonds. The iodine atom in this compound, being the heaviest stable halogen, offers a unique probe for such studies due to its distinct physical and chemical properties.

Participation in Research on Metabolic Pathways

The metabolism of fatty acids is a cornerstone of cellular energy production and signaling. The introduction of an iodine atom onto a pentanoic acid backbone could theoretically allow it to serve as a tracer or a modulator in metabolic studies.

Radioiodinated analogues of fatty acids are utilized in medical imaging to trace fatty acid uptake and metabolism in tissues. While there is no evidence of this compound being used in this exact manner for pathway elucidation in a non-clinical research setting, its structure is analogous to fatty acid intermediates. It could potentially be synthesized with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) to serve as a tracer for studying the enzymes and transport proteins involved in short-chain fatty acid metabolism.

The presence of a bulky and electronegative iodine atom could potentially allow this compound to act as an inhibitor or modulator of enzymes involved in fatty acid metabolism. By binding to the active site or an allosteric site of an enzyme, it might alter its catalytic activity. Such studies are fundamental to understanding enzyme mechanisms and identifying potential regulatory molecules. However, no published research has investigated this compound for this purpose.

Use in Chemical Biology for Probing Biological Interactions

Chemical biology often employs small molecules, or "chemical probes," to investigate and manipulate biological systems. These probes can be used to identify protein targets, map active sites, and elucidate cellular pathways. A molecule like this compound could serve as a foundational scaffold for the synthesis of more complex chemical probes. The carboxylic acid group provides a handle for chemical modification, allowing for the attachment of reporter groups (like fluorophores or biotin) or reactive groups for covalent labeling of interacting proteins. The iodo- group itself could also participate in specific interactions or be replaced with a photoreactive group to enable photoaffinity labeling, a powerful technique for identifying binding partners. Despite this theoretical potential, the application of this compound as a chemical probe remains undocumented.

Q & A

Q. What ethical frameworks apply to studies exploring the toxicity of this compound in animal models?

- Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for humane endpoints and sample size justification. Data transparency mandates sharing negative results (e.g., non-toxic doses) to prevent publication bias. Collaborative platforms like Open Science Framework (OSF) facilitate data archiving and third-party verification .

Tables: Key Data from Syntheses of this compound Derivatives

| Compound | Reaction Type | Yield (%) | Melting Point (°C) | Characterization Methods |

|---|---|---|---|---|

| (S)-tert-butyl 2-(Boc-amino)-5-Iodopentanoic acid | Iodination | 77 | 24 | H NMR, C NMR |

| (S)-tert-butyl 2-(Boc-amino)-5-tosyloxypentanoic acid | Esterification | 86 | 23 | H NMR, C NMR |

| (S)-tert-butyl 2-(Boc-amino)-4-fluorobutanoate | Fluorination | 86 | 25 | H NMR, C NMR, MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.